tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1261232-47-6
VCID: VC8225364
InChI: InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)19-10-12-5-7-21(8-6-12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20)
SMILES: CC1=CN=C(N=C1Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C16H25ClN4O2
Molecular Weight: 340.8 g/mol

tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate

CAS No.: 1261232-47-6

Cat. No.: VC8225364

Molecular Formula: C16H25ClN4O2

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate - 1261232-47-6

Specification

CAS No. 1261232-47-6
Molecular Formula C16H25ClN4O2
Molecular Weight 340.8 g/mol
IUPAC Name tert-butyl 4-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)19-10-12-5-7-21(8-6-12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20)
Standard InChI Key NLTOTGQGZGSZAL-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CN=C(N=C1Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Features

The molecular architecture of tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate integrates three key components:

  • A piperidine ring serving as the central scaffold.

  • A tert-butyl carbamate group (-Boc) at the 1-position of the piperidine, providing steric protection for the amine functionality.

  • A 4-chloro-5-methylpyrimidin-2-ylamino methyl group at the 4-position of the piperidine, introducing a heteroaromatic system with potential bioactivity.

The pyrimidine moiety, substituted with chlorine and methyl groups at the 4- and 5-positions, respectively, is a hallmark of molecules interacting with biological targets such as kinases or nucleic acids . The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic steps, a feature observed in related compounds like tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate .

Structural Analogues and Comparative Analysis

The following table highlights structural analogues and their distinguishing features:

Compound NameMolecular FormulaKey Features
tert-Butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate C18H22ClN3O3Phenolic ether linkage, cyano substituent
tert-Butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate C15H22ClN3O2Pyrimidine at 3-position, methyl substituent
Target CompoundC16H24ClN5O2Pyrimidine-amino-methyl linkage, dual substituents (Cl, CH3)

The target compound’s uniqueness arises from the amino-methyl bridge connecting the piperidine and pyrimidine moieties, which may facilitate conformational flexibility and hydrogen bonding interactions in biological systems .

Synthetic Strategies and Reaction Optimization

The synthesis of tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate likely involves multi-step organic transformations, drawing from established protocols for analogous piperidine-pyrimidine conjugates.

Key Synthetic Steps

  • Piperidine Functionalization:
    The introduction of the tert-butyl carbamate group typically employs di-tert-butyl dicarbonate (Boc2O) under basic conditions. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is synthesized via Boc protection of 4-piperidinemethanol, a reaction achieving yields up to 62% under optimized sodium hydride/DMF conditions .

  • Pyrimidine Coupling:
    The 4-chloro-5-methylpyrimidin-2-amine moiety may be introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. In related systems, coupling phenolic derivatives to piperidine scaffolds has been achieved using DIAD/triphenylphosphine in THF, yielding 60–74% after column chromatography . For the target compound, a similar approach could involve reacting 4-chloro-5-methylpyrimidin-2-amine with a bromomethyl-intermediate on the piperidine ring.

  • Aminomethylation:
    The amino-methyl linker might be installed via reductive amination, leveraging aldehydes and sodium cyanoborohydride. Alternatively, Ullmann-type couplings could facilitate C-N bond formation between the pyrimidine amine and a brominated piperidine derivative .

Reaction Conditions and Challenges

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are critical for SNAr reactions, while THF is preferred for Mitsunobu couplings .

  • Temperature Control: Reactions often proceed at room temperature to 70°C, with higher temperatures accelerating substitution but risking decomposition.

  • Purification: Silica gel chromatography with gradients of ethyl acetate/hexane is standard, though the target compound’s polarity may necessitate alternative eluents .

Physicochemical Properties and Stability

While direct data on the target compound is scarce, inferences can be made from analogues:

Molecular Weight and Solubility

  • Molecular Weight: Estimated at ~340.85 g/mol (similar to ).

  • Solubility: Likely low in aqueous media but soluble in DMSO or DMF, aligning with tert-butyl-protected piperidines .

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